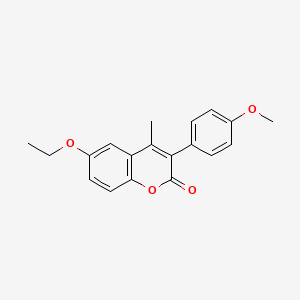

6-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one

Description

Properties

IUPAC Name |

6-ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-4-22-15-9-10-17-16(11-15)12(2)18(19(20)23-17)13-5-7-14(21-3)8-6-13/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRGAQGEERACPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, ethyl acetoacetate, and methyl iodide.

Condensation Reaction: The first step involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 3-(4-methoxyphenyl)-4-hydroxy-6-ethoxychromen-2-one.

Methylation: The hydroxyl group at the 4th position is then methylated using methyl iodide in the presence of a base, such as potassium carbonate, to yield 6-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one.

Industrial Production Methods

Industrial production of 6-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, where the ethoxy or methoxy groups can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinones.

Reduction: Reduced derivatives with hydroxyl or alkyl groups.

Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

6-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Coumarin derivatives exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 6-ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one with structurally related compounds:

Structural and Electronic Comparisons

Physicochemical Properties

Biological Activity

6-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one is a compound belonging to the chromone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a chromen-2-one backbone, characterized by a lactone ring fused to an aromatic system. The presence of ethoxy and methoxy substituents enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Biological Activities

1. Antiviral Activity

Research has indicated that derivatives of chromones exhibit antiviral properties. For instance, a study highlighted the activity of various substituted chromones against influenza viruses, suggesting that structural modifications can significantly influence their efficacy. Specifically, the presence of electron-withdrawing or electron-donating groups at strategic positions on the aromatic ring can enhance antiviral activity by optimizing binding interactions with viral proteins .

2. Anticancer Potential

Chromones have been investigated for their anticancer properties. A study demonstrated that certain derivatives could induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The mechanism often involves the modulation of key signaling pathways, such as those involving p53 and Bcl-2 family proteins, leading to increased cell death in malignancies .

3. Neuroprotective Effects

The neuroprotective potential of chromone derivatives has also been explored. Compounds similar to 6-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. In vitro studies indicated that these compounds could enhance cognitive function by preventing the breakdown of acetylcholine .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromone derivatives.

Case Studies

Case Study 1: Antiviral Efficacy

In a high-throughput screening campaign, various derivatives including those similar to 6-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one were tested against influenza A (H1N1). The results indicated that specific structural modifications led to enhanced inhibitory effects, with some compounds achieving IC50 values in the low nanomolar range .

Case Study 2: Neuroprotective Activity

A series of 4-methylcoumarins were synthesized and screened for their ability to inhibit AChE. Among these, compounds with methoxy substitutions showed significant inhibition rates comparable to known AChE inhibitors like donepezil, suggesting potential applications in treating Alzheimer's disease .

Q & A

Q. Basic

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (254 nm).

- NMR : ¹H/¹³C spectra to confirm substituent integration (e.g., methoxy singlet at δ ~3.8 ppm).

- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺).

Stability studies under accelerated conditions (40°C/75% RH) monitor degradation via peak area reduction in HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.